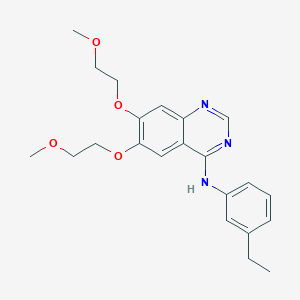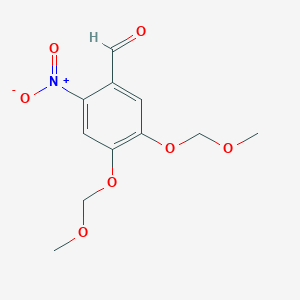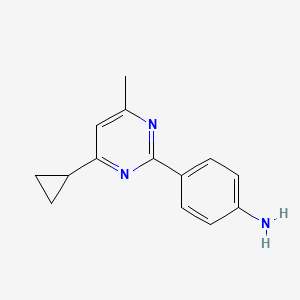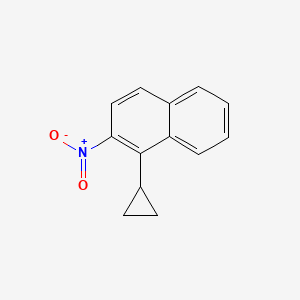![molecular formula C32H26F3N3O7 B1145484 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)
1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
BIX-01338 hydrate primarily targets histone lysine methyltransferases (HKMTs) , specifically inhibiting the enzyme G9a . HKMTs play a crucial role in the epigenetic regulation of gene expression by adding methyl groups to lysine residues on histone proteins, which can either activate or repress gene transcription .
Mode of Action
BIX-01338 hydrate interacts with its target by binding to the active site of G9a, thereby inhibiting its methyltransferase activity . This inhibition prevents the methylation of histone H3 at lysine 9 (H3K9), a modification typically associated with gene repression . As a result, genes that were previously silenced by H3K9 methylation may become reactivated.
Biochemical Pathways
The inhibition of G9a by BIX-01338 hydrate affects several biochemical pathways, particularly those involved in epigenetic regulation . By preventing H3K9 methylation, BIX-01338 hydrate can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . This can lead to changes in cellular behavior and function, potentially reversing abnormal gene silencing seen in various diseases, including cancer .
Pharmacokinetics
The pharmacokinetic profile of BIX-01338 hydrate includes its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data on BIX-01338 hydrate’s ADME properties are limited, general characteristics can be inferred based on its chemical structure. The compound is likely to be absorbed and distributed effectively due to its moderate molecular weight and solubility in DMSO . Metabolism may involve hepatic enzymes, and excretion is expected to occur via renal and biliary routes. These properties collectively impact its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, BIX-01338 hydrate’s inhibition of G9a leads to decreased H3K9 methylation . This results in the reactivation of previously silenced genes, which can induce changes in cell cycle progression, promote apoptosis in cancer cells, and enhance differentiation in stem cells . These effects make BIX-01338 hydrate a promising compound for research in cancer therapy and regenerative medicine.
Action Environment
The efficacy and stability of BIX-01338 hydrate can be influenced by various environmental factorsTemperature, pH, and light exposure are critical for maintaining its stability . The compound should be stored at -20°C, away from moisture and light, to preserve its activity . Additionally, the presence of certain solvents, such as DMSO, can enhance its solubility and bioavailability, which is crucial for its effective use in experimental settings .
Biochemical Analysis
Biochemical Properties
BIX-01338 hydrate plays a significant role in biochemical reactions, particularly as an inhibitor of histone lysine methyltransferase . This interaction involves enzymes such as PRMT1, SET7/9, G9a, and SUV39H1 . The nature of these interactions is competitive, with BIX-01338 hydrate acting as a SAM-competitive inhibitor .
Cellular Effects
BIX-01338 hydrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect the growth of mES, MEF, and HeLa cells .
Molecular Mechanism
The molecular mechanism of action of BIX-01338 hydrate involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . It exerts its effects at the molecular level by inhibiting a broad-spectrum of histone methyltransferases .
Metabolic Pathways
BIX-01338 hydrate is involved in metabolic pathways related to histone methylation . It interacts with enzymes such as PRMT1, SET7/9, G9a, and SUV39H1
Chemical Reactions Analysis
BIX-01338 (hydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions
Properties
IUPAC Name |
1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTPCGBKXOESTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F3N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)




